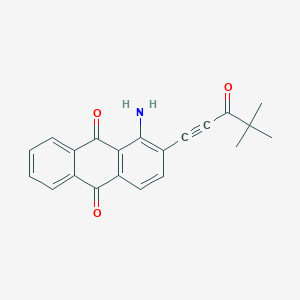

9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)-

Description

The compound 9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)- belongs to the anthraquinone class, characterized by a planar aromatic core with electron-withdrawing ketone groups. Its structure features:

- 2-(4,4-Dimethyl-3-oxo-1-pentynyl) substituent: A unique alkyne-derived moiety with a ketone and branched alkyl chain, likely influencing lipophilicity and metabolic stability.

This compound’s structural design suggests applications in anticancer therapies, analogous to other aminoanthraquinones like mitoxantrone or doxorubicin. However, its specific substituents differentiate its physicochemical and biological properties.

Properties

CAS No. |

129995-14-8 |

|---|---|

Molecular Formula |

C21H17NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-amino-2-(4,4-dimethyl-3-oxopent-1-ynyl)anthracene-9,10-dione |

InChI |

InChI=1S/C21H17NO3/c1-21(2,3)16(23)11-9-12-8-10-15-17(18(12)22)20(25)14-7-5-4-6-13(14)19(15)24/h4-8,10H,22H2,1-3H3 |

InChI Key |

ZXQAYVWEYFIIMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 9,10-anthracenedione exhibit notable antimicrobial properties. For instance, amino-substituted derivatives have demonstrated effectiveness against various bacterial strains such as Streptococcus pneumoniae and Staphylococcus aureus, as well as fungi like Candida tenuis and Aspergillus niger .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Notably, mitoxantrone and ametantrone, which are derivatives of 9,10-anthracenedione, are used in chemotherapy for breast cancer and lymphoma treatment. These compounds have shown broad-spectrum activity against various cancer types by inhibiting DNA synthesis and promoting apoptosis in cancer cells .

Antiviral Effects

The compound also exhibits antiviral properties. Certain derivatives have been identified as effective against HIV-1 and other viruses by stimulating interferon production and inhibiting viral replication . This positions 9,10-anthracenedione as a candidate for further research in antiviral drug development.

Dye Production

9,10-Anthracenedione derivatives are pivotal in the dye industry due to their vibrant color properties. They serve as key intermediates in the synthesis of various dyes and pigments used in textiles and inks. The structural modifications of the amino groups on the anthracenedione ring lead to a wide range of color variations and applications .

Analytical Chemistry

In analytical chemistry, amino-substituted 9,10-anthracenediones are utilized as reagents for detecting metals and other substances. Their ability to form complexes with metal ions makes them valuable indicators in various chemical analyses .

Study on Antimicrobial Efficacy

A mini-review conducted by Stasevych et al. (2021) details the antimicrobial activities of various amino-substituted 9,10-anthracenediones. The study found that specific derivatives showed high antibacterial activity against clinically relevant strains, suggesting their potential use in developing new antibiotics .

Research on Anticancer Activity

A study published in the journal Biointerface Research highlighted the anticancer properties of mitoxantrone derived from 9,10-anthracenedione. The research demonstrated its effectiveness in treating breast cancer through clinical trials, emphasizing its role as a standard chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Target Compound | 1-Amino, 2-(4,4-dimethyl-3-oxo-pentynyl) | Amino, ketone, alkyne | Not reported | Not listed |

| DHAQ (1,4-Dihydroxy-5,8-bis-substituted) | 1,4-Dihydroxy, 5,8-aminoethylamino | Hydroxy, aminoethylamino | ~500–600 (est.) | Not provided |

| HAQ (1,4-Bis-substituted) | 1,4-Aminoethylamino | Aminoethylamino, hydroxyethyl | ~400–500 (est.) | Not provided |

| 2-Amino-9,10-anthracenedione | 2-Amino | Amino | 223.23 | 117-79-3 |

| 1-Hydroxy-2-(phenylmethoxy)-9,10-anthracenedione | 1-Hydroxy, 2-phenylmethoxy | Hydroxy, benzyl ether | 330.34 | 22516-62-7 |

Key Observations :

- The target compound’s alkyne-ketone substituent distinguishes it from hydroxy- or aminoethylamino-substituted analogs (e.g., DHAQ, HAQ) .

- Compared to 2-amino-9,10-anthracenedione (CAS 117-79-3), positional isomerism (1-amino vs. 2-amino) may alter DNA-binding affinity and toxicity .

- The phenylmethoxy group in 1-hydroxy-2-(phenylmethoxy)-anthracenedione introduces bulkier lipophilic character, contrasting with the target compound’s alkyne-ketone chain .

Genotoxicity and Therapeutic Activity

Evidence from cytogenetic and mutagenesis assays highlights critical differences:

- DHAQ (1,4-dihydroxy-5,8-bis-substituted) demonstrated the highest genotoxicity in mammalian cells, correlating with its superior therapeutic activity in vivo. Its hydroxy groups likely enhance DNA intercalation and topoisomerase inhibition .

- The target compound’s pentynyl-ketone substituent may reduce metabolic activation (unlike DHAQ), as alkyne groups are less prone to oxidation than hydroxyethyl chains. This could lower in vivo toxicity but require verification.

Comparison with Adriamycin (Doxorubicin) :

- DHAQ was more genotoxic than Adriamycin in cytogenetic assays but less mutagenic in bacterial tests, highlighting assay-specific sensitivities .

- The target compound’s genotoxicity profile remains unstudied, but its substituents suggest a balance between therapeutic efficacy and metabolic stability.

Hazard and Regulatory Profiles

| Compound Name/CAS | Hazard Classification (HSNO Act) | Notable Risks |

|---|---|---|

| 2-Amino-9,10-anthracenedione (117-79-3) | 6.7A (Acute toxicity) | High acute toxicity |

| 1,4-Bis[(1-methylethyl)amino]-anthracenedione (14233-37-5) | 6.3B, 6.4A, 9.1D | Skin irritation, respiratory hazards |

| Target Compound | Not classified | Potential risks inferred from analogs |

Notes:

- The target compound lacks explicit hazard data, but its 1-amino group and alkyne substituent may pose risks akin to 2-amino-anthracenedione (CAS 117-79-3) if metabolized to reactive intermediates .

- Regulatory oversight would depend on structural similarities to classified anthraquinones.

Biological Activity

9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)- is a synthetic compound belonging to the anthracenedione class, known for its diverse biological activities. This article explores its biological properties, focusing on anticancer potential, DNA-binding capabilities, and antifungal activities based on various research studies.

Chemical Structure and Properties

The compound features an anthracenedione backbone with an amino group and a dimethyl ketone side chain. This unique structure contributes to its biological interactions and efficacy.

Anticancer Activity

Research indicates that anthracenediones exhibit significant anticancer properties. A study synthesized a series of 2,6-disubstituted derivatives of anthracene-9,10-dione and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that compounds with longer side chains (e.g., those with two methylene links) demonstrated enhanced DNA binding and cytotoxic effects.

Table 1: Cytotoxicity of Anthracenedione Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 9,10-Anthracenedione | 15 | DNA intercalation |

| 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl) | 12 | Reversible binding to DNA |

| Other derivatives | Varies | Structure-dependent mechanisms |

DNA-Binding Properties

The mode of action for many anthracenediones involves reversible binding to DNA. Studies have shown that these compounds can intercalate within the DNA structure, influencing its stability and function. Thermal denaturation studies indicated that the binding affinity varies significantly among different derivatives.

Case Study: DNA Binding Affinity

In a specific study, the binding constants for various anthracenedione derivatives were determined using spectroscopic methods. The results highlighted that the presence of bulky side chains enhances binding affinity by occupying both major and minor grooves of the DNA helix.

Antifungal Activity

Apart from anticancer properties, anthracenediones also exhibit antifungal activity. A study evaluated the antifungal efficacy of extracts containing anthraquinones against several pathogenic fungi. The results showed promising in vitro activity against strains such as Candida albicans and Neofusicoccum parvum.

Table 2: Antifungal Efficacy of Anthracenedione Extracts

| Extract Source | Pathogen | EC50 (µg/mL) | Synergy Factor |

|---|---|---|---|

| Rubia tinctorum extract | Dothiorella viticola | 66 | 5.4 |

| Combined with chitosan oligomers | Neofusicoccum parvum | 22 | 3.3 |

Structure-Activity Relationship (SAR)

The biological activity of 9,10-anthracenediones is influenced by their chemical structure. Variations in substituents lead to differences in potency and selectivity towards cancer cells or fungi. For instance, modifications that enhance lipophilicity often correlate with increased bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.